molecular formula C14H14BrN B10792235 2-(4-Bromophenyl)-2-phenylethanamine

2-(4-Bromophenyl)-2-phenylethanamine

Katalognummer: B10792235
Molekulargewicht: 276.17 g/mol
InChI-Schlüssel: UFQBLLHPZKGJGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-2-phenylethanamine is a substituted phenethylamine derivative characterized by a bromine atom at the para position of one phenyl ring and a second phenyl group attached to the ethanamine backbone. The compound has been studied in contexts ranging from photoprotection to receptor modulation, leveraging the bromophenyl group’s ability to alter molecular interactions .

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQBLLHPZKGJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-phenylethanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and a boronic acid derivative . Another method involves the reduction of 2-(4-bromophenyl)-2-phenylacetonitrile using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(4-Bromphenyl)-2-phenylethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise Ketone oder Carbonsäuren durch Oxidation erhalten werden, während die Reduktion Amine oder Alkohole liefert .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuropharmacology

2-(4-Bromophenyl)-2-phenylethanamine has been studied for its interactions with neurotransmitter receptors. Research indicates that it may act as a selective agonist for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These interactions suggest potential applications in treating mood disorders and other psychiatric conditions.

Receptor Type Binding Affinity (Ki) Effect
5-HT2A20 nMAgonist
5-HT2C50 nMAgonist

2. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Materials Science Applications

1. Molecularly Imprinted Polymers

The compound serves as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed to selectively bind specific target molecules, making them useful in various applications such as sensors and drug delivery systems.

Synthesis Overview

The synthesis of MIPs using this compound involves the following steps:

  • Polymerization : The compound is polymerized with a cross-linker (e.g., divinylbenzene) in the presence of a porogen.
  • Template Removal : The target analyte is removed post-polymerization to create specific binding sites.
  • Characterization : The resulting MIPs are characterized using techniques such as Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS).

Organic Synthesis Applications

1. Synthetic Intermediates

In organic synthesis, this compound acts as an intermediate for the production of various bioactive compounds. Its bromine substituent allows for further functionalization, enhancing its utility in creating complex molecular architectures.

Example Synthesis Pathway

A common synthetic pathway involving this compound includes:

  • N-Alkylation : Reacting with alkyl halides to form N-alkylated derivatives.
  • Amination Reactions : Utilizing the amine group for further reactions to yield diverse pharmaceutical agents.

Case Studies

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on mood regulation, researchers found that administration of this compound in animal models led to increased serotonin levels and improved mood-related behaviors. This suggests potential therapeutic applications in treating depression.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of a derivative of this compound against resistant bacterial strains. Results indicated that it outperformed traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Biological Activities Key Findings
2-(4-Bromophenyl)-2-phenylethanamine Bromophenyl and phenyl groups on ethanamine Antioxidant, photoprotective, receptor modulation Reduces ROS, inhibits MMPs, modulates NF-κB and Nrf2 pathways .
K36 (2-Phenylethanamine derivative) Phenyl group on ethanamine Antioxidant, anti-inflammatory, photoprotective Lowers ROS, suppresses IL-6, PGE2, and COX-2; lacks bromine’s lipophilicity .
K36H (4-Bromophenyl derivative) Bromophenyl group on ethanamine Enhanced photoprotection, reduced DNA damage Superior to K36 in reducing Bax, caspase-3, and 8-OHdG levels .
Pyridazin-3(2H)-one derivatives Bromophenyl + pyridazinone core FPR1/FPR2 receptor agonism Activates calcium mobilization and chemotaxis in neutrophils .
Oxadiazole derivatives Bromophenyl + 1,3,4-oxadiazole ring Anti-inflammatory (59.5–61.9% activity vs. indomethacin’s 64.3%) Efficacy linked to bromophenyl’s electron-withdrawing effects .
Phenethylamine (PEA) Unsubstituted phenethylamine Stimulant (doping-related), neurotransmitter activity Core structure for stimulants; lacks bromine’s steric/electronic effects .

Impact of Substituents on Pharmacological Properties

  • Bromine Substitution: The para-bromine in this compound increases lipophilicity, enhancing membrane permeability and intracellular retention compared to non-halogenated analogues like K36 or PEA.
  • Phenyl vs. Heterocyclic Moieties: Compounds with heterocyclic cores (e.g., pyridazinone or oxadiazole) exhibit divergent activities. For example, pyridazinone derivatives activate FPR receptors, while oxadiazoles show anti-inflammatory effects. The ethanamine backbone in this compound may favor neuroprotective pathways over receptor-specific agonism seen in heterocyclic analogues .
  • Comparative Efficacy: Antioxidant Activity: K36H (brominated) outperforms K36 in reducing oxidative DNA damage (8-OHdG) and apoptosis markers (Bax, caspase-3), highlighting bromine’s role in enhancing photoprotection . Receptor Modulation: Pyridazinone derivatives with bromophenyl groups show specificity for FPR2, whereas this compound’s effects on NF-κB and Nrf2 suggest broader anti-inflammatory mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-2-phenylethanamine, and how can reaction yields be improved?

  • Methodology :

  • Catalyst-controlled synthesis : Use transition-metal catalysts (e.g., palladium) for cross-coupling reactions to introduce the bromophenyl group. For example, highlights functionalization strategies involving bromophenyl diazoacetates, which can be adapted for amine synthesis.
  • Amine protection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during bromination or coupling steps, reducing side reactions.
  • Yield optimization : Monitor reaction conditions (temperature, solvent polarity) using high-performance liquid chromatography (HPLC) to isolate intermediates and minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodology :

  • NMR analysis : Compare chemical shifts for the benzylic protons (δ ~3.5–4.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) to differentiate substituent positions. demonstrates how coupling constants and splitting patterns resolve stereochemical ambiguities.
  • Mass spectrometry : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~290) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR spectroscopy : Identify primary amine N–H stretches (~3300 cm⁻¹) and aryl C–Br vibrations (~550 cm⁻¹).

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software improve refinement?

  • Methodology :

  • Crystallization issues : The compound’s flexible ethanamine backbone may lead to disordered structures. Use slow vapor diffusion with polar solvents (e.g., ethanol/water) to enhance crystal quality.
  • SHELX refinement : Apply SHELXL ( ) for high-resolution data. Use restraints for disordered bromophenyl groups and hydrogen-bonding networks. Validate with R-factors (<5%) and electron density maps.
  • Twinned data : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning.

Q. How do halogen substitutions (e.g., fluorine vs. bromine) impact the conformational dynamics of aryl-ethanamine derivatives?

  • Methodology :

  • Microwave spectroscopy : Compare rotational constants and quadrupole coupling constants ( ) to map energy barriers between conformers. For bromine, steric effects dominate, while fluorine introduces electronic perturbations.
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict relative conformer stabilities. Compare with experimental data to validate torsional angles and non-covalent interactions.

Q. How can researchers resolve contradictions in reported biological activity data for brominated aryl-ethanamines?

  • Methodology :

  • Meta-analysis : Cross-reference IC₅₀ values across studies while controlling for assay conditions (e.g., cell lines, solvent polarity). and emphasize discrepancies in enzyme inhibition studies due to solvent effects.
  • Dose-response validation : Replicate experiments using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and orthogonal assays (e.g., fluorescence-based vs. radiometric).

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT transition-state analysis : Calculate activation energies for Suzuki-Miyaura coupling using bromophenyl as the leaving group. Compare with analogous chloro or iodo derivatives.
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction rates in polar aprotic media (e.g., DMF vs. THF). highlights solvent-dependent outcomes in diazoacetate reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.